molecular formula C8H10F4N4 B1483167 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098089-50-8

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483167
CAS No.: 2098089-50-8
M. Wt: 238.19 g/mol
InChI Key: QAPYCQQQOOOQRB-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide is a synthetic organic compound featuring a pyrazole ring substituted with fluoroethyl and trifluoromethyl groups. This compound has been explored for various scientific research applications due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide can be synthesized through a multi-step process starting from commercially available precursors:

  • Formation of Pyrazole Ring:
    • Start with the condensation of appropriate diketone and hydrazine derivatives to form the pyrazole ring.

    • Example reaction: Condensation of acetylacetone with hydrazine hydrate in the presence of an acid catalyst.

  • Introduction of Fluoroethyl Group:
    • Halogenation of the pyrazole ring at the desired position using fluorinated reagents.

    • Example reaction: Nucleophilic substitution with 2-fluoroethyl bromide under basic conditions.

  • Introduction of Trifluoromethyl Group:
    • Utilizing trifluoromethylation agents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, to introduce the trifluoromethyl group.

    • Example reaction: Cu-mediated trifluoromethylation.

  • Formation of Acetimidamide:
    • Conversion of the pyrazole derivative to acetimidamide through amidation reactions.

    • Example reaction: Amidation using acetonitrile derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry techniques and catalytic processes can enhance efficiency and scalability.

Chemical Reactions Analysis

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide exhibits various chemical reactivities, primarily influenced by its functional groups.

  • Oxidation:
    • Can undergo oxidation at the pyrazole ring or the fluoroethyl side chain.

    • Common oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reduction:
    • Reduction of the imidamide group to primary amine.

    • Common reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reactions:
    • Nucleophilic substitutions on the fluoroethyl or trifluoromethyl groups.

    • Common reagents: Nucleophiles such as alkoxides, thiolates.

  • Addition Reactions:
    • Addition reactions with electrophiles at the pyrazole ring.

    • Common reagents: Alkyl halides, acyl chlorides.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide has been investigated in various fields:

  • Chemistry:
    • Utilized as a building block in the synthesis of complex organic molecules.

    • Acts as an intermediate in the preparation of agrochemicals and pharmaceuticals.

  • Biology:
    • Studied for potential enzyme inhibition activities.

    • Explored for its interactions with biomolecules.

  • Medicine:
    • Investigated as a potential therapeutic agent due to its unique pharmacophore.

    • Examined for anti-inflammatory, analgesic, and anticancer properties.

  • Industry:
    • Used in the development of advanced materials and specialty chemicals.

    • Serves as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions modulate biological pathways, resulting in observed effects.

  • Molecular Targets:
    • Enzyme active sites: Inhibition or activation.

    • Receptor binding: Agonist or antagonist actions.

    • Nucleic acid interactions: Potential effects on gene expression.

  • Pathways Involved:
    • Signal transduction pathways: Modulation of kinase or phosphatase activities.

    • Metabolic pathways: Influence on metabolic enzymes and intermediates.

Comparison with Similar Compounds

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide can be compared to other pyrazole derivatives to highlight its uniqueness.

  • Similar Compounds:
    • 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the acetimidamide group, differing in biological activity.

    • 3-(trifluoromethyl)-1H-pyrazol-4-yl)acetamide: Lacks the fluoroethyl group, affecting its reactivity and applications.

    • 1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-yl)acetimidamide: Chlorine substitution alters its chemical properties and reactions.

  • Uniqueness:
    • The combination of fluoroethyl and trifluoromethyl groups on the pyrazole ring enhances the compound's lipophilicity and electronic properties.

    • The presence of the acetimidamide group provides additional sites for chemical modification and interaction with biological targets.

This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties making it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F4N4/c9-1-2-16-4-5(3-6(13)14)7(15-16)8(10,11)12/h4H,1-3H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPYCQQQOOOQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 4
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide

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